molecular formula C12H14Cr-2 B14133086 Chromium;5-methylcyclopenta-1,3-diene

Chromium;5-methylcyclopenta-1,3-diene

Cat. No.: B14133086
M. Wt: 210.23 g/mol
InChI Key: BDKYUUTZOLSNGV-UHFFFAOYSA-N
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Description

5-Methylcyclopenta-1,3-diene (CAS 96-38-8) is a substituted cyclopentadiene with the molecular formula C₆H₈. It is a colorless liquid with a boiling point of 80.4°C and a density of 0.84 g/cm³ . The compound is characterized by a conjugated diene system (1,3-diene) and a methyl group at the 5-position. A notable property is its tendency to undergo [1,5]-sigmatropic rearrangements upon heating, forming equilibrium mixtures with its structural isomers, 1-methyl- and 2-methylcyclopenta-1,3-diene .

Properties

Molecular Formula

C12H14Cr-2

Molecular Weight

210.23 g/mol

IUPAC Name

chromium;5-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.Cr/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;

InChI Key

BDKYUUTZOLSNGV-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C=CC=C1.C[C-]1C=CC=C1.[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromium;5-methylcyclopenta-1,3-diene typically involves the reaction of chromium trichloride with 5-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chromium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form chromium oxides and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of chromium.

    Substitution: Ligand substitution reactions can occur, where the 5-methylcyclopenta-1,3-diene ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.

Major Products Formed

    Oxidation: Chromium oxides and other chromium-containing compounds.

    Reduction: Lower oxidation state chromium complexes.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Chromium;5-methylcyclopenta-1,3-diene has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.

    Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism of action of chromium;5-methylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating various chemical transformations. The 5-methylcyclopenta-1,3-diene ligand stabilizes the chromium center and influences its reactivity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
5-Methylcyclopenta-1,3-diene 96-38-8 C₆H₈ 80.4 0.84 Organometallic ligands, sigmatropic studies
α-Phellandrene 99-83-2 C₁₀H₁₆ 171–172 0.844 Flavor/fragrance industry
Cyclohexa-1,3-diene N/A C₆H₈ N/A N/A Diels-Alder reactions, polymers
Table 2: Isomerization Pathways of Methylcyclopentadienes
Isomer Formation Mechanism Thermal Stability
5-Methylcyclopenta-1,3-diene Starting material Least stable
1-Methylcyclopenta-1,3-diene [1,5]-Shift from 5-methyl Intermediate
2-Methylcyclopenta-1,3-diene [1,5]-Shift from 1-methyl Most stable

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